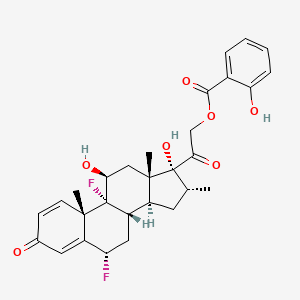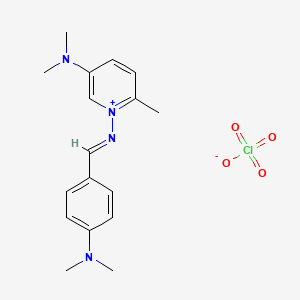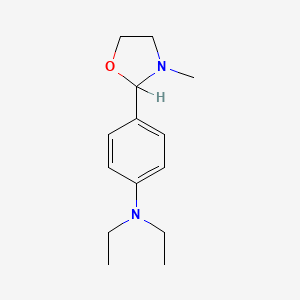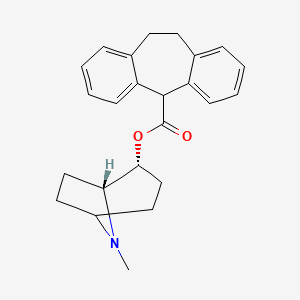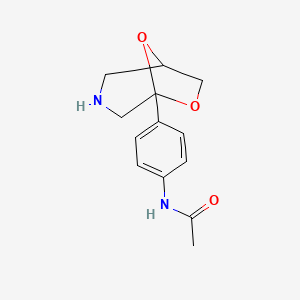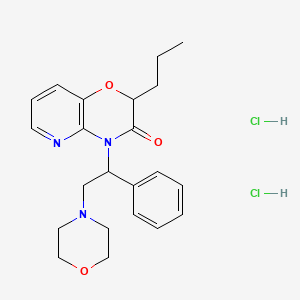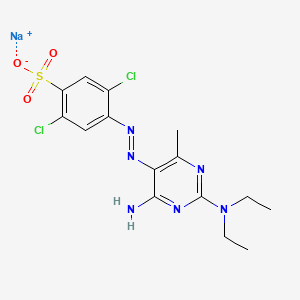
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 4-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 4-(trifluoromethyl)- is a complex organic compound with a unique structure that includes multiple aromatic rings and a trifluoromethyl group. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by its stability and reactivity, making it a subject of interest for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(e)(1)benzothiopyrano(4,3-b)indole, 4-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiochroman-4-ones with arylhydrazones. The reaction conditions often require the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 4-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogens or other reactive species.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .
Wissenschaftliche Forschungsanwendungen
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 4-(trifluoromethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of Benzo(e)(1)benzothiopyrano(4,3-b)indole, 4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit specific enzymes or interfere with DNA replication, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(e)(1)benzothiopyrano(4,3-b)indole: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 3-(trifluoromethyl)-: Similar structure but with the trifluoromethyl group in a different position, which can influence its chemical properties and interactions.
Uniqueness
The presence of the trifluoromethyl group at the 4-position in Benzo(e)(1)benzothiopyrano(4,3-b)indole, 4-(trifluoromethyl)- makes it unique compared to its analogs. This group can significantly alter the compound’s electronic properties, reactivity, and biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
52833-81-5 |
|---|---|
Molekularformel |
C23H14F3NOS |
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
1-(naphthalen-1-ylmethylsulfanyl)-4-(trifluoromethyl)pyrano[4,3-b]indole |
InChI |
InChI=1S/C23H14F3NOS/c24-23(25,26)18-12-28-22(20-17-10-3-4-11-19(17)27-21(18)20)29-13-15-8-5-7-14-6-1-2-9-16(14)15/h1-12H,13H2 |
InChI-Schlüssel |
NGYJNJXVSYMCAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=C4C5=CC=CC=C5N=C4C(=CO3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


